molecular formula C13H20O5 B14427678 Methyl 4,7,10-trioxododecanoate CAS No. 79977-25-6

Methyl 4,7,10-trioxododecanoate

Cat. No.: B14427678
CAS No.: 79977-25-6
M. Wt: 256.29 g/mol
InChI Key: CVVBRBLRARQNIW-UHFFFAOYSA-N
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Description

Methyl 4,7,10-trioxododecanoate is an organic compound with the molecular formula C12H22O5 It is a methyl ester derivative of a trioxododecanoic acid This compound is of interest due to its unique structure, which includes three oxygen atoms positioned at the 4th, 7th, and 10th carbon atoms in the dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,7,10-trioxododecanoate typically involves the esterification of 4,7,10-trioxododecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4,7,10-trioxododecanoic acid+methanolH2SO4Methyl 4,7,10-trioxododecanoate+water\text{4,7,10-trioxododecanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4,7,10-trioxododecanoic acid+methanolH2​SO4​​Methyl 4,7,10-trioxododecanoate+water

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where the acid and alcohol are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and purity, often involving the use of azeotropic distillation to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,7,10-trioxododecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or primary amines under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Methyl 4,7,10-trioxododecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving esterases and other enzymes that act on ester bonds.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4,7,10-trioxododecanoate largely depends on its interaction with biological molecules. In enzymatic reactions, esterases hydrolyze the ester bond to release the corresponding acid and alcohol. This hydrolysis can be a crucial step in the activation of prodrugs or the degradation of the compound in biological systems. The molecular targets and pathways involved include esterases and other hydrolases that recognize and cleave ester bonds.

Comparison with Similar Compounds

    Methyl 4,7,10-trioxadodecanoate: Similar in structure but with different functional groups.

    Methyl 4,7,10-trioxatridecanoate: A longer chain analog with similar reactivity.

    Methyl 4,7,10-trioxatetradecanoate: Another analog with an even longer carbon chain.

Uniqueness: Methyl 4,7,10-trioxododecanoate is unique due to its specific chain length and the positioning of the oxygen atoms. This unique structure imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

79977-25-6

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

methyl 4,7,10-trioxododecanoate

InChI

InChI=1S/C13H20O5/c1-3-10(14)4-5-11(15)6-7-12(16)8-9-13(17)18-2/h3-9H2,1-2H3

InChI Key

CVVBRBLRARQNIW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC(=O)CCC(=O)CCC(=O)OC

Origin of Product

United States

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